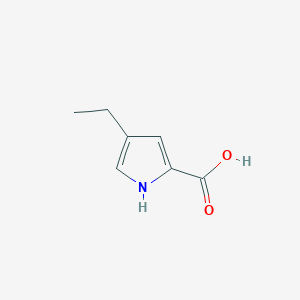

4-Ethyl-1H-pyrrole-2-carboxylic acid

Description

Historical Context and Evolution of Pyrrole (B145914) Chemistry

The journey of pyrrole chemistry began in the 19th century and has since evolved through key discoveries and synthetic innovations. The initial isolation of pyrrole is credited to Friedrich Ferdinand Runge in 1834, who discovered it in coal tar. However, it was Adolf von Baeyer who, in 1870, correctly proposed its five-membered ring structure, a crucial step that opened the door to systematic investigation of its chemistry.

The late 19th and early 20th centuries were marked by the development of seminal synthetic methods that are still fundamental to the field. The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, provided a versatile route to substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgyoutube.com Shortly thereafter, the Knorr pyrrole synthesis (1884) was established, involving the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org These methods, along with others like the Hantzsch synthesis, created a robust toolbox for accessing a wide variety of pyrrole derivatives. numberanalytics.com The evolution of pyrrole synthesis continues today with the advent of modern catalytic methods, including transition-metal-catalyzed cross-coupling and C-H activation reactions, which offer greater efficiency and functional group tolerance. organic-chemistry.org

| Milestone | Year | Contributor(s) | Significance |

| Isolation of Pyrrole | 1834 | F. F. Runge | First discovery of the parent pyrrole compound from coal tar. |

| Structure Elucidation | 1870 | A. von Baeyer | Correctly proposed the five-membered heterocyclic structure. |

| Paal-Knorr Synthesis | 1884 | C. Paal & L. Knorr | Development of a key method for synthesizing substituted pyrroles from 1,4-diketones. wikipedia.org |

| Knorr Pyrrole Synthesis | 1884 | L. Knorr | Established a route to pyrroles from α-amino-ketones and β-ketoesters. wikipedia.org |

| Modern Catalysis | 2000s-Present | Various Researchers | Introduction of transition-metal catalysis for more efficient and selective pyrrole synthesis. organic-chemistry.org |

Fundamental Principles of Heterocyclic Aromaticity in Pyrrole Systems

Pyrrole's distinct chemical behavior is a direct consequence of its aromatic character. For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess [4n+2] π-electrons, a set of criteria known as Hückel's rule. Pyrrole fulfills these requirements perfectly. The five-membered ring is planar, and each of the four carbon atoms contributes one p-orbital and one π-electron to the system. The nitrogen atom, which might be expected to be sp³ hybridized, adopts sp² hybridization. This geometric change allows its lone pair of electrons to reside in a p-orbital, which then participates in the cyclic π-system. wikipedia.org

This brings the total number of delocalized π-electrons to six (four from the carbons and two from the nitrogen), satisfying Hückel's rule for n=1. The delocalization of the nitrogen's lone pair into the ring has profound consequences: it significantly increases the electron density of the carbon atoms, making pyrrole much more reactive towards electrophilic aromatic substitution than benzene. pearson.com However, this delocalization also renders the nitrogen atom non-basic, as the lone pair is unavailable for protonation. matanginicollege.ac.in

The aromatic stability of pyrrole, often quantified by its resonance energy, is significant but less than that of benzene. Its aromaticity is also often compared to its five-membered heterocyclic analogs, furan (B31954) and thiophene (B33073). The general order of aromaticity is Benzene > Thiophene > Pyrrole > Furan, which is inversely related to the electronegativity of the heteroatom. The less electronegative sulfur in thiophene holds its lone pairs less tightly than the nitrogen in pyrrole, allowing for more effective delocalization, while the highly electronegative oxygen in furan holds its lone pair most tightly, resulting in the lowest aromatic character of the three. wikipedia.org

| Compound | Heteroatom | Resonance Energy (kJ/mol) | Aromaticity Ranking |

| Benzene | None | 152 | 1 |

| Thiophene | Sulfur (S) | 121 | 2 |

| Pyrrole | Nitrogen (N) | 88 | 3 |

| Furan | Oxygen (O) | 67 | 4 |

Overview of Pyrrole-2-carboxylic Acid Derivatives and Their Academic Significance

Pyrrole-2-carboxylic acid (PCA) and its derivatives are a cornerstone subclass of pyrrolic compounds with substantial academic and practical importance. wikipedia.org The pyrrole-2-carboxylic acid framework is a privileged scaffold found in a multitude of natural products, particularly those isolated from marine organisms, and serves as a key structural motif in many biologically active molecules. researchgate.net Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. ontosight.ainih.gov

The academic significance of these compounds stems from their utility as versatile synthetic intermediates. uctm.edu The carboxylic acid group at the C2 position can be readily transformed into a variety of other functional groups, such as esters, amides, and aldehydes, providing a handle for further molecular elaboration. orgsyn.org This versatility allows chemists to construct complex molecular architectures, including porphyrins and other macrocycles. The synthesis of substituted pyrrole-2-carboxylic acids is a field of active research, with methods ranging from the carboxylation of a pre-formed pyrrole ring to building the ring from acyclic precursors using strategies like the Knorr or Paal-Knorr syntheses. wikipedia.orgorganic-chemistry.org The continued development of novel synthetic routes to access functionally diverse PCA derivatives is crucial for advancing drug discovery and materials science. bohrium.com

Scope of Research on 4-Ethyl-1H-pyrrole-2-carboxylic Acid within Modern Organic Synthesis and Materials Science

While extensive research has been conducted on the broader class of pyrrole-2-carboxylic acids, dedicated studies on this compound are less prevalent in the scientific literature. However, its importance can be inferred from the established roles of alkyl-substituted pyrroles in tuning molecular properties. The introduction of an ethyl group at the 4-position of the pyrrole ring is not a trivial modification; it imparts specific steric and electronic characteristics that can be leveraged in both organic synthesis and materials science.

In Modern Organic Synthesis: The synthesis of this compound can be envisioned through classical methods like the Knorr pyrrole synthesis. This would likely involve the condensation of an α-aminoketone with a β-ketoester bearing an ethyl group at the appropriate position to direct the formation of the desired 4-substituted product. As a building block, the compound offers a scaffold with defined regiochemistry. The ethyl group can influence the reactivity of the pyrrole ring and provide steric bulk that can direct subsequent reactions or influence the conformational preferences of larger molecules. Its use is particularly relevant in medicinal chemistry, where small alkyl substituents are often used to optimize ligand-receptor interactions, improve metabolic stability, or enhance solubility and bioavailability. nih.gov

In Materials Science: Pyrrole-based compounds are foundational to the field of organic electronics, serving as components in conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). morressier.comacs.orgnumberanalytics.comresearchgate.net The electronic properties of these materials are highly dependent on their molecular structure. The electron-donating nature of the ethyl group in this compound can modulate the HOMO-LUMO energy levels of resulting polymers or small molecules. jmaterenvironsci.com This tuning is critical for optimizing charge injection, charge transport, and the optical properties of organic electronic devices. Furthermore, the ethyl group can enhance the solubility of these often-rigid molecules in organic solvents, which is a crucial factor for solution-based processing and fabrication of thin-film devices. researchgate.net Therefore, this compound represents a potentially valuable monomer for the synthesis of novel organic semiconductors with tailored properties for next-generation electronic applications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyrrole | C₄H₅N | 67.09 |

| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 |

| This compound | C₇H₉NO₂ | 139.15 |

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-6(7(9)10)8-4-5/h3-4,8H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYGJTNQRMZPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Pathways for 4 Ethyl 1h Pyrrole 2 Carboxylic Acid and Its Analogs

Established Pyrrole (B145914) Ring Construction Strategies

The formation of the pyrrole ring is a foundational step in accessing complex derivatives. Several classical methods, including the Paal-Knorr and Knorr syntheses, remain central to synthetic strategies due to their reliability and adaptability.

The Paal-Knorr synthesis is a highly effective and straightforward method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inuctm.edu This reaction is typically conducted under protic or Lewis acidic conditions, which facilitate the necessary cyclization and dehydration steps. uctm.eduwikipedia.org

Mechanistic studies, notably by V. Amarnath and colleagues, have provided significant insight into the reaction pathway. uctm.eduwikipedia.org The proposed mechanism commences with the protonation of one of the carbonyl groups, which is then attacked by the amine to form a hemiaminal intermediate. uctm.eduwikipedia.org A subsequent intramolecular attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative. uctm.edu The final step involves the acid-catalyzed dehydration of this cyclic intermediate to yield the aromatic pyrrole ring. uctm.eduwikipedia.org

Further investigations have refined this model, suggesting that a mechanism involving an enamine intermediate prior to the rate-determining cyclization step is unlikely, based on kinetic studies with stereoisomeric diketones. organic-chemistry.org An alternative pathway proposes the cyclization of the hemiaminal followed by distinct dehydration steps. organic-chemistry.org Over the years, numerous modifications have been introduced to mitigate the often harsh reaction conditions, such as prolonged heating in acid. rgmcet.edu.in These advancements include the use of various Brønsted and Lewis acid catalysts and the adoption of greener methodologies, enhancing the reaction's efficiency and substrate scope. rgmcet.edu.inuctm.edu

Table 1: Catalysts and Conditions in Modified Paal-Knorr Synthesis

| Catalyst Type | Examples | Conditions | Advantages |

| Brønsted Acids | Silica Sulfuric Acid | Room Temperature, Solvent-Free | Heterogeneous, reusable, mild conditions rgmcet.edu.in |

| Lewis Acids | Yb(OTf)₃, GaCl₃, MgI₂ | Solvent-Free or Organic Solvents | High efficiency, catalyst recyclability rgmcet.edu.inuctm.edu |

| Ionic Liquids | [Bmim][PF₆] | --- | Avoidance of toxic catalysts, simple isolation uctm.eduorganic-chemistry.org |

| Green Media | Water | --- | Environmentally friendly reaction medium uctm.edu |

The Knorr pyrrole synthesis is a cornerstone reaction for producing highly substituted pyrroles, particularly those bearing carboxylic acid ester functionalities. wikipedia.org The classic approach involves the condensation of an α-aminoketone with a β-ketoester. wikipedia.orgsynarchive.com A critical feature of the original synthesis is that the α-aminoketones, which are prone to self-condensation, are typically prepared in situ. This is commonly achieved by reducing the corresponding α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid. wikipedia.org

The prototypical Knorr synthesis, reacting two equivalents of ethyl acetoacetate (B1235776) (one of which is converted to the α-aminoketone precursor), yields diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org This highlights the method's utility in introducing ester groups directly during ring formation.

Regioselectivity is a key consideration for synthesizing specific isomers like 4-Ethyl-1H-pyrrole-2-carboxylic acid. Variants of the Knorr synthesis have been developed to control the placement of substituents. For instance, the reaction of an α-aminoketone with an unsymmetrical β-ketoester can proceed with a degree of regioselectivity. The condensation often occurs preferentially at the less sterically hindered keto group of the β-ketoester. This strategic choice of starting materials allows for the synthesis of pyrroles with a defined substitution pattern, such as 5-methylpyrrole-2-carboxylate esters. wikipedia.org To obtain a 4-ethyl substituted pyrrole-2-carboxylate, one would strategically employ an α-aminoketone and a β-ketoester containing the required ethyl and ester moieties at the appropriate positions, such as ethyl 2-amino-3-oxobutanoate and ethyl 3-oxohexanoate, while considering the regiochemical outcome of the condensation.

The reaction between β-ketoesters and primary amines is a fundamental transformation that serves as a gateway to various heterocyclic systems, including pyrroles. These components are key starting materials in multicomponent reactions that construct the pyrrole ring in a single pot.

One prominent example is the Hantzsch pyrrole synthesis, which traditionally involves the reaction of an α-haloketone with a β-enaminone (the latter being readily formed from a β-ketoester and an amine). researchgate.netresearchgate.net This method allows for the modular assembly of substituted pyrroles. More contemporary approaches have leveraged this reactivity in multicomponent strategies. A four-component reaction involving a β-dicarbonyl compound (such as a β-ketoester), an aldehyde, nitromethane, and a primary amine has been developed for the synthesis of polysubstituted pyrroles. researchgate.net

Another variation involves the three-component reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) (a source of ammonia), which yields 4-hydroxypyrrole derivatives. researchgate.net These methods showcase the versatility of β-ketoesters and amines as building blocks, where their initial condensation to an enamine is followed by cyclization with a third component, providing direct access to functionalized pyrrole rings. mdpi.com

Precision Functionalization and Structural Derivatization at Pyrrole Ring Positions

Following the construction of the pyrrole nucleus, subsequent reactions are often required to install or modify functional groups to arrive at the target molecule.

The esterification of a pyrrole-2-carboxylic acid is a common and crucial transformation. Various protocols are available, ranging from classic acid-catalyzed methods to milder, modern coupling techniques. A highly efficient and practical method for the esterification of aromatic and heterocyclic carboxylic acids utilizes phosphorus oxychloride (POCl₃) in the presence of the desired alcohol. derpharmachemica.com This protocol is noted for its tolerance of other functional groups, making it a chemoselective choice. The reaction generally proceeds at room temperature for primary alcohols, affording quantitative yields, while secondary alcohols may require heating. derpharmachemica.com

An alternative route to pyrrole-2-carboxylates avoids the free acid intermediate entirely. Pyrrole can be acylated at the C-2 position using a reactive acylating agent like trichloroacetyl chloride. orgsyn.orgiust.ac.ir The resulting 2-pyrrolyl trichloromethyl ketone undergoes smooth conversion to the corresponding ethyl ester upon treatment with sodium ethoxide in ethanol. orgsyn.org This method provides a clean and high-yielding synthesis of ethyl pyrrole-2-carboxylate. orgsyn.org

Table 2: Selected Methods for the Synthesis of Pyrrole-2-Carboxylates

| Method | Reagents | Substrate | Key Features |

| Direct Esterification | POCl₃, Alcohol (e.g., Ethanol) | Pyrrole-2-carboxylic acid | High yields, chemoselective, mild conditions for primary alcohols derpharmachemica.com |

| Acylation-Alcoholysis | 1. Trichloroacetyl chloride2. NaOEt, EtOH | Pyrrole | High-yielding route from pyrrole itself, avoids isolating the carboxylic acid orgsyn.org |

| Pinner Reaction | HCl, Alcohol (e.g., Methanol) | Pyrrole-2-carbonitrile | Direct conversion of a nitrile functional group to an ester mdpi.com |

Introducing an alkyl group, such as ethyl, at a specific position on the pyrrole ring can be challenging. Direct electrophilic alkylation of the pyrrole ring with simple alkyl halides is generally unsuccessful, often leading to mixtures of poly-alkylated products and polymeric material due to the high reactivity of the ring. iust.ac.ir Furthermore, electrophilic substitution reactions on unsubstituted pyrrole, like acylation, exhibit a strong preference for the C-2 position over the C-3 position. iust.ac.ir

Consequently, strategic approaches are required to achieve C-4 alkylation. One effective strategy is to introduce the desired substituent into a precursor before the pyrrole ring is formed, as described in the Knorr synthesis (Section 2.1.2).

Alternatively, a pre-functionalized pyrrole can be used. For instance, selective halogenation of the pyrrole ring can provide a handle for subsequent carbon-carbon bond formation. Ethyl 1H-pyrrole-2-carboxylate can be brominated at the 4-position using reagents like N-bromosuccinimide (NBS). guidechem.com The resulting 4-bromo-1H-pyrrole-2-carboxylate can then potentially undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with an appropriate ethyl-organometallic reagent to introduce the ethyl group at the C-4 position.

Nucleophilic pathways have also been explored. The reaction of a pyrrolylmagnesium halide (a Grignard reagent) with an electrophile like ethylene (B1197577) oxide has been shown to yield a mixture of 2- and 3-hydroxyethylpyrroles, with a preference for substitution at the 3-position under certain conditions. mdma.ch Subsequent chemical manipulation of the hydroxyethyl (B10761427) group could, in principle, lead to the desired ethyl substituent, although this approach may present challenges in controlling regioselectivity for the C-4 position.

Halogenation Reactions and Their Positional Selectivity on the Pyrrole Nucleus

Halogenated pyrroles are versatile intermediates in organic synthesis, serving as precursors for a variety of functionalizations, most notably in cross-coupling reactions. The introduction of a halogen onto the pyrrole ring of a molecule like this compound must be approached with a clear understanding of the directing effects of the pre-existing substituents.

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The nitrogen heteroatom strongly directs incoming electrophiles to the adjacent C2 and C5 positions due to the stability of the resulting cationic intermediate. However, in the case of this compound, the C2 position is already occupied.

The positional selectivity of halogenation is therefore a result of the interplay between the directing effects of the C2-carboxylic acid group, the C4-ethyl group, and the pyrrole nitrogen itself.

C2-Carboxylic Acid Group: This is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. In the context of aromatic systems, such groups are typically meta-directors. libretexts.orgpressbooks.pub

C4-Ethyl Group: This is an electron-donating group through hyperconjugation, thus activating the ring. It directs incoming electrophiles to the ortho and para positions relative to itself (in this case, the C3 and C5 positions).

Pyrrole Nitrogen: As the most powerful activating and directing group, the nitrogen lone pair strongly favors substitution at the available C5 position. pearson.com

The cumulative effect of these influences suggests that electrophilic halogenation will preferentially occur at the C5 position, which is activated by both the nitrogen heteroatom and the C4-ethyl group, and is the available "alpha" position. The deactivating effect of the C2-carboxylic acid group will likely make the reaction conditions for halogenation more forcing than for an unsubstituted pyrrole.

Common halogenating agents for pyrroles include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. These reagents are favored as they provide a source of electrophilic halogen under relatively mild conditions, which can help to prevent polymerization or other side reactions that are common with more reactive pyrroles. For iodination, reagents such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) can be employed.

| Reagent | Halogen Introduced | Expected Position of Substitution |

| N-Bromosuccinimide (NBS) | Bromine | C5 |

| N-Chlorosuccinimide (NCS) | Chlorine | C5 |

| N-Iodosuccinimide (NIS) | Iodine | C5 |

Cross-Coupling Methodologies for Aryl and Alkyl Substituent Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the derivatization of a halogenated this compound intermediate (e.g., 5-halo-4-ethyl-1H-pyrrole-2-carboxylic acid), several cross-coupling methodologies can be envisioned for the introduction of aryl and alkyl substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. To introduce an aryl group at the C5 position of the pyrrole, a 5-halo-4-ethyl-1H-pyrrole-2-carboxylate ester could be reacted with an arylboronic acid. The ester form of the carboxylic acid is often used to improve solubility and prevent interference of the acidic proton with the basic reaction conditions.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide. This method is known for its tolerance of a wide range of functional groups. An alkyl or aryl group could be introduced by reacting the 5-halo-pyrrole derivative with the corresponding alkyl- or arylstannane.

Negishi Coupling: This methodology utilizes an organozinc reagent as the coupling partner for an organic halide. Organozinc reagents are generally more reactive than their boron or tin counterparts, which can be advantageous for less reactive halides.

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound, which is activated by a fluoride (B91410) source. This method is considered a greener alternative to Stille coupling due to the lower toxicity of silicon byproducts.

Sonogashira Coupling: While typically used to introduce alkyne functionalities, the Sonogashira reaction can be a precursor to alkyl groups through subsequent hydrogenation of the resulting alkyne. This reaction couples a terminal alkyne with an organic halide using a palladium catalyst and a copper(I) co-catalyst.

The choice of cross-coupling reaction will depend on the desired substituent to be introduced, the stability of the starting materials, and the availability of the organometallic reagents.

| Cross-Coupling Reaction | Organometallic Reagent | Group Introduced |

| Suzuki-Miyaura | Arylboronic acid | Aryl |

| Stille | Alkyl/Arylstannane | Alkyl/Aryl |

| Negishi | Alkyl/Arylzinc | Alkyl/Aryl |

| Hiyama | Alkyl/Arylsilane | Alkyl/Aryl |

Controlled Hydrolysis and Decarboxylation of Pyrrole-2-carboxylic Acid Esters

The final steps in many synthetic routes towards this compound involve the hydrolysis of a precursor ester and, in some cases, a subsequent decarboxylation to yield the corresponding pyrrole.

Controlled Hydrolysis: The conversion of a pyrrole-2-carboxylic acid ester to the corresponding carboxylic acid is typically achieved through saponification. This involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like methanol, ethanol, or water. The reaction is usually performed at elevated temperatures to drive it to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid. Care must be taken during this step, as some pyrrole derivatives can be sensitive to strongly acidic or basic conditions.

Decarboxylation: The removal of the carboxylic acid group from the C2 position of the pyrrole ring is a synthetically useful transformation. The decarboxylation of pyrrole-2-carboxylic acids can be challenging due to the stability of the aromatic ring. However, several methods have been developed to facilitate this process.

Acid-catalyzed decarboxylation in strongly acidic solutions has been reported. This process is thought to proceed via an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. researchgate.net

Transition metal-catalyzed decarboxylation, particularly with copper catalysts, has emerged as a mild and efficient method for the protodecarboxylation of heteroaromatic carboxylic acids. rsc.orgsemanticscholar.orgtandfonline.comresearchgate.netacs.org These reactions often proceed under neutral or mildly basic conditions and can tolerate a variety of functional groups. For instance, the use of copper(I) iodide in the presence of an amine base has been shown to be effective. rsc.orgsemanticscholar.org

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. NaOH or KOH, H2O/Alcohol, Heat2. HCl or H2SO4 | This compound |

| Decarboxylation | 1. Strong Acid, Heat2. CuI, Base, Heat | 4-Ethyl-1H-pyrrole |

Emerging Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Systems in Pyrrole Synthesis: Iron, Palladium, Ruthenium, and Copper-Based Approaches

The use of transition metal catalysts is central to many modern, sustainable synthetic methods for pyrroles. These catalysts can enable reactions with high atom economy and under milder conditions than traditional methods.

Iron-Based Approaches: Iron is an abundant, inexpensive, and relatively non-toxic metal, making it an attractive catalyst for green chemistry. Iron-catalyzed syntheses of pyrroles have been developed, including methods for the preparation of pyrrole-2-carboxylic acid esters. bohrium.comresearchgate.net Iron catalysts have also been employed in sustainable syntheses of substituted pyrroles. nih.govbohrium.comacs.org

Palladium-Based Approaches: Palladium catalysis is widely used for the synthesis of highly substituted pyrroles through various cyclization and cross-coupling strategies. acs.orgrsc.orgnih.govamanote.comthieme-connect.com While palladium is a precious metal, its high catalytic activity allows for its use in very low concentrations.

Ruthenium-Based Approaches: Ruthenium catalysts have been successfully applied in multicomponent reactions for the general and regioselective synthesis of pyrroles. nih.govacs.orgacs.org These reactions often exhibit high atom economy, as multiple starting materials are combined in a single step to form the final product.

Copper-Based Approaches: Copper catalysts are also gaining prominence in pyrrole synthesis due to the low cost and low toxicity of copper. Copper-catalyzed cyclization reactions and multicomponent reactions have been reported for the efficient synthesis of functionalized pyrroles. rsc.orgresearchgate.netacs.orgrsc.orgthieme-connect.com

Biorefinery-Derived Feedstocks for Pyrrole-2-carboxylic Acid Production (e.g., D-Glucosamine, Pyruvic Acid, 3-Hydroxy-2-pyrones)

A key aspect of green chemistry is the use of renewable feedstocks. Biorefineries provide a source of platform chemicals derived from biomass, which can be used as starting materials for the synthesis of valuable compounds.

The synthesis of N-substituted pyrrole carboxylic acid derivatives from 3-hydroxy-2-pyrones is a notable example of a sustainable route. acs.org 3-Hydroxy-2-pyrones can be prepared from renewable resources and act as masked 1,4-dicarbonyl compounds. acs.org Their reaction with primary amines, in a Paal-Knorr type synthesis, can be performed under solvent-free conditions or in aqueous solutions, affording pyrroles in good to high yields. acs.org This approach avoids the often-complex synthesis of substituted 1,4-dicarbonyl compounds required for the traditional Paal-Knorr reaction. wikipedia.orgorganic-chemistry.orgrsc.org

While the direct synthesis of this compound from D-glucosamine and pyruvic acid has not been extensively detailed in recent literature, these bio-derived molecules represent potential starting materials for pyrrole synthesis, aligning with the principles of green chemistry.

Ultrasound-Assisted Synthesis and Solvent-Free Reaction Conditions

The use of alternative energy sources and the reduction or elimination of organic solvents are important tenets of green chemistry.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can lead to significant rate enhancements, higher yields, and milder reaction conditions. mdpi.com Ultrasound-assisted synthesis of pyrroles, often via the Paal-Knorr reaction, has been reported to be highly efficient. nih.govresearchgate.net The cavitation effect induced by ultrasound can improve mass transfer and activate the reacting species.

Solvent-Free Reaction Conditions: Conducting reactions in the absence of a solvent, or under mechanochemical conditions (ball milling), can significantly reduce the environmental impact of a synthetic process. researchgate.netresearchgate.net Solvent-free syntheses of pyrroles have been developed, often in conjunction with catalysis or alternative energy sources like microwave irradiation. acs.orgacs.orgnih.govpensoft.net Mechanochemical methods, where mechanical force is used to induce chemical reactions, have also been successfully applied to the synthesis of pyrroles, offering a highly sustainable and efficient alternative to traditional solution-phase chemistry. researchgate.netorganic-chemistry.orgrsc.orgacs.orgresearchgate.net These solvent-free approaches simplify product isolation and reduce the generation of volatile organic compound (VOC) waste. researchgate.netresearchgate.net

| Green Chemistry Approach | Key Features |

| Catalytic Systems | Use of earth-abundant metals (Fe, Cu), high atom economy, mild reaction conditions. |

| Biorefinery-Derived Feedstocks | Utilization of renewable starting materials like 3-hydroxy-2-pyrones. |

| Ultrasound-Assisted Synthesis | Rate enhancement, higher yields, milder conditions. |

| Solvent-Free/Mechanochemical Synthesis | Reduced solvent waste, simplified workup, improved energy efficiency. |

Application of Automated Retrosynthetic Analysis and Reaction Network Exploration

The synthesis of structurally complex molecules such as this compound and its analogs is increasingly benefiting from the integration of computational tools. Automated retrosynthetic analysis and reaction network exploration have emerged as powerful strategies to navigate the vast landscape of possible chemical transformations, accelerating the discovery of efficient and novel synthetic pathways. These in-silico approaches leverage extensive reaction databases and sophisticated algorithms to propose and evaluate synthetic routes, thereby minimizing empirical experimentation and resource expenditure.

Computer-Aided Synthesis Planning (CASP) systems offer a systematic approach to dissecting a target molecule into simpler, commercially available precursors. synthiaonline.com This process, known as retrosynthesis, is guided by a vast collection of reaction rules, which can be either hand-coded by experts or automatically extracted from the chemical literature. synthiaonline.com Modern platforms often combine these rule-based systems with machine learning algorithms, enhancing their predictive power and ability to identify unprecedented synthetic connections. nih.gov

For a target molecule like this compound, a retrosynthesis program would typically initiate by identifying key structural features and potential bond disconnections. The software analyzes the pyrrole core, the ethyl substituent at the C4 position, and the carboxylic acid group at C2, proposing various strategic bond cleavages to simplify the structure. These disconnections are guided by known chemical reactions suitable for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, or Knorr pyrrole syntheses.

The table below illustrates a hypothetical output from a retrosynthetic analysis tool for this compound, showcasing potential precursors and the corresponding synthetic strategies.

| Disconnection Strategy | Key Precursors | Relevant Synthetic Method |

|---|---|---|

| C2-C3 and C4-C5 bond formation | Diethyl 2-ethyl-3-oxosuccinate, Ammonia | Hantzsch Pyrrole Synthesis |

| Formation of the pyrrole ring from a 1,4-dicarbonyl compound | 3-Ethylhexane-2,5-dione, Ammonia or primary amine | Paal-Knorr Pyrrole Synthesis |

| Condensation of an α-amino ketone and a β-ketoester | Ethyl 2-amino-3-oxohexanoate, Ethyl acetoacetate | Knorr Pyrrole Synthesis |

Beyond linear retrosynthetic pathways, the exploration of reaction networks provides a more comprehensive view of the synthetic landscape. This approach considers a multitude of interconnected reactions, allowing for the discovery of non-obvious pathways and the optimization of reaction sequences. nih.govresearchgate.net By constructing a network where molecules are nodes and reactions are edges, algorithms can identify the most efficient paths from starting materials to the target product. researchgate.net This methodology has been successfully applied to discover novel synthetic routes for pyrrole-2-carboxylic acid from bio-based feedstocks by analyzing extensive reaction networks. nih.govmonash.edu

The following table outlines the key features and applications of automated retrosynthetic analysis and reaction network exploration in the context of synthesizing this compound and its analogs.

| Computational Approach | Key Features | Application to Target Synthesis |

|---|---|---|

| Automated Retrosynthetic Analysis | - Proposes multiple synthetic pathways.

| - Identifies established and novel routes to the 4-ethylpyrrole core.

|

| Reaction Network Exploration | - Maps a complex web of interconnected reactions. nih.govresearchgate.net | - Uncovers innovative connections between disparate starting materials.

|

The integration of these computational tools is transforming synthetic chemistry. For a molecule like this compound, these methodologies not only accelerate the development of synthetic routes but also foster innovation by uncovering novel chemical transformations and strategic pathways that might not be apparent through traditional analysis.

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of 4 Ethyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Detailed Mechanistic Pathways of Pyrrole (B145914) Ring Formation

The synthesis of the substituted pyrrole core can be achieved through various classical and modern organic reactions. These methods typically involve the condensation of amines with dicarbonyl compounds or other suitably activated precursors.

One of the most fundamental methods for pyrrole synthesis is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org The mechanism proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. To synthesize a 4-ethyl-2-carboxy-substituted pyrrole, a specifically substituted 1,4-dicarbonyl precursor would be required.

Another classical approach is the Knorr pyrrole synthesis , which involves the reaction of an α-amino ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org The reaction is initiated by the condensation of the amino group with one of the carbonyls, followed by cyclization and dehydration. The choice of starting materials dictates the final substitution pattern on the pyrrole ring.

More contemporary methods, such as the Van Leusen reaction , provide a route to 3,4-disubstituted pyrroles through the reaction of tosylmethyl isocyanide (TosMIC) with an enone in the presence of a base. wikipedia.org This pathway involves a Michael addition followed by a 5-endo cyclization and elimination of the tosyl group. wikipedia.org

Recent advancements include mechanochemical syntheses, such as the copper-catalyzed reaction of 4-arylidene isoxazol-5-ones with enamino esters. organic-chemistry.orgnih.gov This method proceeds through a tandem spiroannulation and ring-opening aromatization process, offering an efficient and cost-effective route to highly functionalized pyrrole-2-carboxylic acids. organic-chemistry.orgnih.gov

Table 1: Overview of Selected Pyrrole Synthesis Methods

| Synthesis Method | Precursors | Key Mechanistic Steps | Resulting Substitution Pattern |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Amine condensation, Hemiaminal formation, Cyclization, Dehydration | Versatile, depends on dicarbonyl precursor |

| Knorr Pyrrole Synthesis | α-Amino ketone, β-Ketoester (or active methylene compound) | Condensation, Cyclization, Dehydration | Highly substituted pyrroles |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Enone | Michael addition, 5-endo cyclization, Elimination | 3,4-Disubstituted pyrroles |

| Barton-Zard Synthesis | Isocyanoacetate, Nitroalkene | 1,4-Addition, 5-endo-dig cyclization, Nitro group elimination | Versatile, depends on precursors |

Redox Chemistry of Pyrrole-2-carboxylic Acid Derivatives: Oxidation and Reduction Transformations

The pyrrole ring is susceptible to both oxidation and reduction, leading to a variety of transformed products. The presence of the ethyl and carboxylic acid groups on the 4-Ethyl-1H-pyrrole-2-carboxylic acid molecule influences the outcome of these reactions.

Oxidation: Pyrroles are electron-rich and can be easily oxidized. Depending on the oxidant and reaction conditions, oxidation can lead to the formation of pyrrolinones (oxo-pyrroles) or, with ring cleavage, maleimides (1H-pyrrole-2,5-diones) and their derivatives. The oxidation of pyrroles can be complex, often leading to polymerization (formation of "pyrrole black") under harsh conditions. Controlled oxidation is key to isolating specific products. For instance, the synthesis of 1H-pyrrole-2,5-dione derivatives has been explored for various applications. nih.gov

Reduction: The pyrrole ring can be reduced via catalytic hydrogenation. This process typically requires a catalyst such as palladium, platinum, or rhodium and results in the saturation of the aromatic ring to form the corresponding pyrrolidine derivative. In the case of this compound, this would yield 4-ethylpyrrolidine-2-carboxylic acid. The carboxylic acid group itself can also be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the carboxylic acid to a primary alcohol, yielding (4-ethyl-1H-pyrrol-2-yl)methanol, while leaving the aromatic ring intact under controlled conditions.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring: Regioselectivity and Kinetics

The pyrrole ring is significantly more reactive towards electrophiles than benzene due to the ability of the nitrogen lone pair to stabilize the cationic intermediate (the arenium ion or sigma complex). wikipedia.orgpearson.com This high reactivity means that mild reagents and conditions are often sufficient for substitution. pearson.com

In pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is stabilized by more resonance structures compared to attack at the C3 (β) position. pearson.com However, in this compound, the C2 position is already substituted. The regiochemical outcome of further substitution is therefore directed by the existing groups:

-COOH (Carboxylic Acid) at C2: This group is electron-withdrawing and deactivating.

-CH₂CH₃ (Ethyl) at C4: This group is electron-donating and activating.

The activating, ortho-para directing effect of the C4-ethyl group and the deactivating effect of the C2-carboxyl group will influence the position of the next substitution. The most activated positions are C5 (ortho to the ethyl group) and C3 (ortho to the ethyl group). Given the high intrinsic reactivity of the C5 position (the other α-position) in pyrroles, electrophilic attack is most likely to occur at the C5 position . The intermediate carbocation formed by attack at C5 is well-stabilized through resonance, including a structure where the positive charge is delocalized onto the nitrogen atom.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) introduces a halogen atom onto the ring. nih.gov

Nitration: Typically carried out with milder reagents than the nitric acid/sulfuric acid mixture used for benzene, to avoid oxidation of the sensitive pyrrole ring.

Acylation: Friedel-Crafts acylation can introduce an acyl group, usually at the most reactive available position. wikipedia.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile (E⁺) | Major Product (Predicted) | Rationale |

|---|---|---|---|

| Bromination | Br⁺ (from NBS) | 5-Bromo-4-ethyl-1H-pyrrole-2-carboxylic acid | C5 is the most activated position (α to N, ortho to activating C4-ethyl group). |

| Nitration | NO₂⁺ | 4-Ethyl-5-nitro-1H-pyrrole-2-carboxylic acid | Strong activation at C5 directs the incoming electrophile. |

| Acylation | R-C=O⁺ | 5-Acyl-4-ethyl-1H-pyrrole-2-carboxylic acid | The C5 position is electronically favored for attack. |

Investigation of Intramolecular and Intermolecular Proton Transfer Phenomena in Pyrrole Carboxylic Acids

Proton transfer is a fundamental process that can occur in pyrrole carboxylic acids both within a single molecule (intramolecular) and between molecules (intermolecular), often mediated by the solvent.

Intramolecular Proton Transfer: In pyrrole-2-carboxylic acid and its derivatives, there is the potential for an intramolecular proton transfer from the acidic pyrrole nitrogen (N-H) to the basic carbonyl oxygen of the carboxylic acid. arxiv.org This process leads to the formation of a zwitterionic tautomer. arxiv.org Computational studies on related molecules like pyrrole-2-carboxyldehyde have shown that upon excitation, the molecule can relax to a proton-transferred configuration, forming zwitterions. arxiv.org The stability of this zwitterion is influenced by the surrounding medium.

Intermolecular Proton Transfer: In the presence of protic solvents like water, intermolecular proton transfer can dominate. Water molecules can facilitate proton transfer by acting as a "proton shuttle," accepting a proton from one site (e.g., the N-H group) and donating a proton to another (e.g., the carbonyl oxygen). masterorganicchemistry.com DFT investigations into the decarboxylation of pyrrole-2-carboxylic acid have highlighted the crucial role of water molecules in facilitating proton transfer and lowering the energy barrier for the reaction. researchgate.net The solvent can form hydrogen bonds, which may involve breaking intramolecular hydrogen bonds and creating new intermolecular ones, influencing the conformational and reactive state of the molecule. arxiv.org

Pericyclic Reactions: [4+2] Cycloaddition Pathways Involving Pyrrole-2,5-diones

Pericyclic reactions, such as the Diels-Alder or [4+2] cycloaddition, are concerted reactions that proceed through a cyclic transition state. While the aromatic pyrrole ring itself is generally a poor diene in Diels-Alder reactions, its derivatives can participate more readily.

Specifically, 1H-pyrrole-2,5-diones (maleimides), which can be synthesized from pyrroles via oxidation, are excellent dienophiles in [4+2] cycloaddition reactions. The electron-withdrawing carbonyl groups significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=C double bond, making it highly reactive toward electron-rich dienes.

The general pathway involves the reaction of an N-substituted pyrrole-2,5-dione with a conjugated diene. The reaction proceeds via a cyclic transition state to form a bicyclic adduct. This reaction is a powerful tool for constructing complex polycyclic nitrogen-containing molecules. Although the pyrrole ring itself can act as a diene, this typically requires N-substitution with an electron-withdrawing group to reduce the ring's aromaticity and favor the cycloaddition pathway. wikipedia.org

Radical Chemistry and Radical-Induced Functionalization of the Pyrrole Ring

Radical reactions offer alternative pathways for the functionalization of heterocyclic rings, often providing complementary reactivity to ionic reactions. The functionalization of the pyrrole ring can be achieved through various radical-mediated processes.

One approach involves the generation of a radical species that can then add to or substitute a hydrogen on the pyrrole ring. For example, visible light-activated enzymatic processes can catalyze cross-coupling reactions involving radical intermediates. acs.org In such systems, a cofactor can be excited by light to initiate a radical cascade. acs.org

Another strategy is radical C-H functionalization, where a C-H bond on the pyrrole ring is selectively converted into a C-C or C-heteroatom bond. These reactions are often initiated by a radical initiator or by photoredox catalysis. The regioselectivity of radical attack on the pyrrole ring is influenced by the stability of the resulting radical intermediate. Attack at the C2 position is generally favored due to the stabilization provided by the adjacent nitrogen atom. For this compound, radical functionalization would likely compete between the C5 and C3 positions, depending on the specific radical and reaction conditions.

Computational and Theoretical Investigations of 4 Ethyl 1h Pyrrole 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Applications in Pyrrole (B145914) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational cost.

The geometry of a molecule is fundamental to its chemical behavior. For pyrrole-2-carboxylic acids, a key feature is the orientation of the carboxylic acid group relative to the pyrrole ring. Two primary planar conformers are of interest: a syn-conformer (where the C=O and N-H bonds are on the same side) and an anti-conformer (where they are on opposite sides).

The energy barrier for rotation between the syn and anti conformers can be significant. For pyrrole-2-carbaldehyde, a related molecule, the energy barrier has been calculated to be substantial, suggesting that the conformers are relatively stable at room temperature. longdom.org A similar landscape is expected for 4-Ethyl-1H-pyrrole-2-carboxylic acid.

Table 1: Predicted Geometrical Parameters for the syn-Conformer of a Model Pyrrole-2-Carboxylic Acid (Based on DFT B3LYP/6-311++G(d,p) calculations for pyrrole-2-carboxylic acid) acs.org

| Parameter | Predicted Value |

| N1-C2 Bond Length (Å) | 1.36 |

| C2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-N1 Bond Length (Å) | 1.38 |

| C2-C(carboxyl) Bond Length (Å) | 1.46 |

| C=O Bond Length (Å) | 1.22 |

| C-O Bond Length (Å) | 1.35 |

DFT calculations are highly effective in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For pyrrole-2-carboxylic acid, studies have provided detailed assignments of the vibrational modes for both monomeric and dimeric forms. researchgate.net

Key vibrational modes for this compound would include:

N-H stretching: This appears as a sharp band, the position of which is sensitive to hydrogen bonding.

O-H stretching: In the monomer, this is a sharp band, but in the hydrogen-bonded dimer, it becomes a very broad and intense band at lower frequencies.

C=O stretching: This is a strong band, and its frequency is also affected by hydrogen bonding, typically shifting to lower wavenumbers in the dimer.

Pyrrole ring stretching modes: These occur in the fingerprint region and are characteristic of the aromatic system.

Ethyl group vibrations: C-H stretching, bending, and rocking modes associated with the ethyl substituent would also be present.

The formation of cyclic dimers through hydrogen bonding significantly alters the vibrational spectrum, particularly in the O-H and C=O stretching regions, providing a clear spectroscopic signature for these intermolecular interactions. researchgate.net

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for a Model Pyrrole-2-Carboxylic Acid Monomer and Dimer (Based on DFT B3LYP/6-311+G(d) calculations for pyrrole-2-carboxylic acid) researchgate.net

| Vibrational Mode | Monomer (syn-conformer) | Dimer |

| O-H Stretch | ~3550 | ~2500-3000 (broad) |

| N-H Stretch | ~3465 | ~3200-3300 |

| C=O Stretch | ~1710 | ~1670 |

The electronic properties of a molecule are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-orbital. rdd.edu.iq The presence of the electron-donating ethyl group at the 4-position in this compound is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the parent PCA. A smaller gap suggests a higher chemical reactivity. rdd.edu.iq

Table 3: Predicted Electronic Properties for a Model Pyrrole System (Based on DFT B3LYP/DZV(d) calculations for a model pyrrole-based solar cell system) rdd.edu.iq

| Property | Predicted Value |

| HOMO Energy (eV) | -6.0 to -6.5 |

| LUMO Energy (eV) | -1.0 to -1.5 |

| HOMO-LUMO Gap (eV) | ~5.0 |

| Dipole Moment (Debye) | 1.5 - 2.0 |

Note: These are representative values for pyrrole systems and would be expected to change with substitution.

DFT is an invaluable tool for elucidating reaction mechanisms by locating and characterizing transition states. For pyrrole synthesis, such as the Paal-Knorr synthesis, DFT studies have investigated the reaction pathways, intermediates, and transition states, concluding that a hemiaminal cyclization pathway is generally preferred. researchgate.net

For reactions involving this compound, such as electrophilic substitution on the pyrrole ring or reactions of the carboxylic acid group, DFT could be used to:

Determine the preferred site of electrophilic attack.

Calculate the activation energies for different reaction pathways.

Understand the role of catalysts or solvents in the reaction.

For instance, in the decarboxylation of pyrrole-2-carboxylic acid, DFT calculations have shown that the process can be catalyzed by protons and that water molecules play a crucial role in stabilizing the transition state. researchgate.net

Theoretical Descriptors of Intermolecular Interactions and Bonding

The way molecules interact with each other in the solid state or in solution is crucial for their physical and chemical properties. For this compound, the primary intermolecular interaction is hydrogen bonding.

Theoretical methods can provide detailed insights into these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to characterize the strength and nature of hydrogen bonds. nih.gov Studies on pyrrole-2-carboxylic acid have used QTAIM to show that the pyrrole ring influences the π-electron delocalization, which in turn affects the strength of the hydrogen bonds in its dimers. researchgate.net

In the crystal structure of pyrrole-2-carboxylic acid, molecules form centrosymmetric dimers through pairs of O-H···O hydrogen bonds, and these dimers are further linked into chains by N-H···O hydrogen bonds. nih.gov The ethyl group in this compound would likely influence the crystal packing, potentially leading to different packing motifs, but the fundamental hydrogen bonding patterns involving the carboxylic acid and pyrrole N-H groups are expected to persist.

Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to elucidate the nature of chemical bonds and intermolecular interactions. In the context of pyrrole-2-carboxylic acid, which tends to form dimers in the solid state through hydrogen bonding, QTAIM provides a quantitative description of these interactions.

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the hydrogen bonds in the dimers of pyrrole-2-carboxylic acid. These dimers are typically formed through two types of hydrogen bonds: an O-H···O interaction between the carboxylic acid groups and an N-H···O interaction between the pyrrole N-H and the carbonyl oxygen.

The strength and nature of these hydrogen bonds are characterized by analyzing the properties of the electron density at the bond critical points (BCPs). A BCP is a point along the bond path between two interacting atoms where the electron density is at a minimum. The key QTAIM parameters at the BCPs for hydrogen bonds include:

Electron density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond. Higher values indicate a stronger interaction.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value signifies a closed-shell interaction, which is characteristic of hydrogen bonds, while a negative value indicates a shared-shell (covalent) interaction.

Total electron energy density (H(r)) : The sign of H(r) can also help to distinguish between different types of interactions. For hydrogen bonds, H(r) is typically small and can be either slightly positive or negative.

Research on the dimers of pyrrole-2-carboxylic acid has shown that the hydrogen bonds formed are of moderate strength. The QTAIM analysis reveals the characteristics of these interactions, providing insights into the stability of the dimeric structures.

| Hydrogen Bond Type | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] |

|---|---|---|

| O-H···O | ~0.03 - 0.05 | ~0.12 - 0.15 |

| N-H···O | ~0.02 - 0.04 | ~0.08 - 0.10 |

Note: The values in the table are approximate and can vary depending on the computational method and basis set used in the study. "a.u." stands for atomic units.

Analysis of π-Electron Delocalization and Aromaticity in Substituted Pyrroles

The pyrrole ring is an aromatic system, and its aromaticity is a key factor influencing its chemical properties and reactivity. The degree of π-electron delocalization in the pyrrole ring can be quantified using several computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being two of the most widely used methods.

Harmonic Oscillator Model of Aromaticity (HOMA) : The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within the ring from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values can indicate anti-aromaticity.

Nucleus-Independent Chemical Shift (NICS) : The NICS index is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). Aromatic systems exhibit negative NICS values, indicating a diatropic ring current, while anti-aromatic systems have positive NICS values.

For pyrrole-2-carboxylic acid, computational studies have shown that the pyrrole ring retains a significant degree of aromaticity. researchgate.net The presence of the carboxylic acid group at the 2-position and an ethyl group at the 4-position can influence the electron distribution within the ring, but the fundamental aromatic character is maintained. The ethyl group, being an electron-donating group, is expected to slightly increase the electron density in the ring.

Theoretical calculations on pyrrole and its derivatives have provided insights into how substituents affect the aromaticity. researchgate.net The position and electronic nature of the substituent can modulate the degree of π-electron delocalization.

| Compound | HOMA | NICS(0) [ppm] | NICS(1) [ppm] |

|---|---|---|---|

| Pyrrole | ~0.95 | ~-15 | ~-12 |

| Pyrrole-2-carboxylic acid | ~0.93 | ~-14 | ~-11 |

Note: These are typical values from computational studies and can vary with the level of theory and basis set. The values for pyrrole-2-carboxylic acid are estimations based on studies of the parent compound and related derivatives.

The analysis of π-electron delocalization and aromaticity is crucial for understanding the stability, reactivity, and electronic properties of this compound and related compounds. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

Academic Research Applications and Future Trajectories for 4 Ethyl 1h Pyrrole 2 Carboxylic Acid

Role as Versatile Building Blocks and Synthetic Intermediates in Multistep Organic Synthesis

Substituted pyrrole-2-carboxylic acids are highly valued in organic synthesis for their utility as versatile building blocks. The presence of multiple reactive sites—the carboxylic acid, the N-H group, and the electron-rich pyrrole (B145914) ring—allows for sequential and regioselective modifications, making them ideal starting points for complex, multistep syntheses.

The ethyl group at the 4-position of 4-Ethyl-1H-pyrrole-2-carboxylic acid provides steric and electronic influence that can direct subsequent reactions and modify the properties of the final product. One of the most significant applications of closely related pyrrole structures is in the synthesis of porphyrins and related macrocycles. For instance, the acid-catalyzed tetramerization of 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid is a known method for producing etioporphyrins. researchgate.net This highlights the critical role of the 4-ethyl substituted pyrrole core in constructing these essential biological and material components. It is chemically plausible that this compound could serve as a precursor to novel porphyrins with tailored solubility and aggregation properties conferred by the ethyl group.

Furthermore, derivatives of pyrrole-2-carboxylic acid are used as intermediates in the synthesis of a variety of complex molecules. For example, nitropyrrole derivatives serve as building blocks for modified DNA minor-groove binders, and halogen-doped pyrroles are synthesized for applications in medicinal chemistry. nih.govnih.gov The carboxylic acid moiety of this compound can be readily converted into esters, amides, or acyl chlorides, providing a handle for coupling with other molecules. orgsyn.org This versatility allows for its incorporation into a wide range of larger, more complex target structures.

| Pyrrole Building Block | Key Reaction | Target Molecule Class | Reference |

|---|---|---|---|

| 4-Ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid | Acid-catalyzed tetramerization | Etioporphyrins | researchgate.net |

| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Multi-step functionalization | DNA minor-groove binders | nih.gov |

| Halogen-substituted pyrrole-2-carboxylates | Acylation and coupling reactions | Medicinal chemistry intermediates | nih.gov |

Contributions to Advanced Materials Science and Engineering Research

The pyrrole nucleus is the foundational unit of conducting polymers like polypyrrole. The functionalization of the pyrrole monomer is a key strategy for tuning the properties of the resulting polymer. Research has demonstrated that pyrrole-2-carboxylic acid can be polymerized via enzymatic catalysis to form poly(pyrrole-2-carboxylic acid) (PCPy) particles. rsc.org The carboxylic acid groups in these particles provide sites for further functionalization and can influence properties such as solubility, processability, and biocompatibility.

Incorporating this compound as a monomer in polymerization reactions could lead to novel functional materials. The ethyl group would likely enhance the solubility of the resulting polymer in organic solvents, improving its processability for applications in coatings, sensors, and electronic devices. Moreover, the combination of the ethyl and carboxylic acid groups allows for orthogonal functionalization, enabling the creation of highly tailored materials.

The compound's role as a porphyrin precursor also extends its utility into materials science. Porphyrins are used in a variety of applications, including as catalysts, components of solar cells, and in photodynamic therapy. The synthesis of porphyrins from this compound would allow for the creation of new materials with specific electronic and optical properties, potentially influenced by the β-alkylation pattern. rsc.org

Significance as Molecular Scaffolds in Early-Stage Drug Discovery Research (excluding specific biological activities or efficacy)

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govresearchgate.net Its ability to participate in hydrogen bonding and its relatively small, planar structure make it an ideal core for designing molecules that interact with biological targets. Pyrrole-2-carboxylic acid derivatives provide a rigid framework to which various pharmacophoric groups can be attached in a well-defined spatial orientation.

Advancement of Green Chemistry Methodologies in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds like pyrroles has traditionally involved multi-step procedures often requiring harsh reagents and generating significant waste. Modern chemistry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. The synthesis of pyrrole derivatives is an active area of research within green chemistry. conicet.gov.ar

Recent advancements include the use of ultrasound, microwave irradiation, and catalyst-free conditions in aqueous media to promote pyrrole formation. semanticscholar.org Another promising approach is the use of biosourced starting materials, such as 3-hydroxy-2-pyrones derived from lignocellulosic biomass, which can react with amines to form N-substituted pyrrole carboxylic acid derivatives under mild, sustainable conditions. acs.org

Furthermore, continuous flow synthesis has emerged as a powerful technology for the efficient and safe production of pyrrole-3-carboxylic acids. syrris.comacs.orgnih.gov These methods offer advantages such as improved heat and mass transfer, reduced reaction times, and the ability to safely handle reactive intermediates. The development of green synthetic routes to this compound, potentially adapting these modern methodologies, would be a significant step forward, enabling its production with a lower environmental impact and facilitating its broader application in research and industry.

| Methodology | Key Features | Green Chemistry Principles Addressed | Reference |

|---|---|---|---|

| Ultrasound-assisted synthesis | Reduced reaction times (minutes); room temperature | Energy efficiency; safer conditions | semanticscholar.org |

| Synthesis from biosourced pyrones | Uses renewable feedstocks; catalyst-free | Use of renewable feedstocks; catalysis | acs.org |

| Continuous flow synthesis | Rapid, efficient, scalable; in situ transformations | Real-time analysis for pollution prevention; safer chemistry | nih.gov |

Future Research Directions in Pyrrole-2-carboxylic Acid Chemistry, including Novel Derivatization and Mechanistic Understanding

The future of pyrrole chemistry lies in the development of novel derivatization strategies and a deeper mechanistic understanding of their reactions. For a molecule like this compound, future research will likely focus on several key areas.

First, the exploration of novel derivatization reactions of both the carboxylic acid group and the pyrrole ring will be crucial. While standard transformations of carboxylic acids are well-established, new reagents and methods for creating unique ester and amide derivatives under mild conditions continue to be developed. nih.govthermofisher.com Selective C-H functionalization of the pyrrole ring, a challenging but powerful technique, would allow for the introduction of new substituents at the 3- and 5-positions, further expanding the molecular diversity accessible from this building block.

Second, a more profound mechanistic understanding of pyrrole-forming and functionalization reactions is needed. For example, studying the mechanism of iron-catalyzed synthesis of pyrrole-2-carboxylates can lead to more efficient and selective processes. researchgate.net Understanding the kinetics and intermediates in flow chemistry setups can enable the optimization of reaction conditions for higher yields and purity. nih.gov

Finally, computational studies can play a significant role in predicting the properties and reactivity of new derivatives of this compound. By modeling how the ethyl group influences the electronic structure of the pyrrole ring and the conformation of larger molecules, researchers can more rationally design new materials and molecular scaffolds for specific applications. The synergy between synthetic exploration, mechanistic studies, and theoretical calculations will undoubtedly unlock the full potential of this valuable heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the synthetic methodologies for preparing 4-Ethyl-1H-pyrrole-2-carboxylic acid?

- Answer : The synthesis typically involves esterification or alcoholysis of pyrrole derivatives. For example, ethyl esters of pyrrole carboxylic acids can be synthesized via reactions with trichloroacetyl chloride or through base-mediated hydrolysis of intermediates. A common approach involves dissolving the precursor in ethanol/ethyl acetate mixtures, followed by crystallization under ambient conditions . Advanced routes avoid moisture-sensitive organometallic reagents by using trichloroacetyl chloride for ketone formation, followed by alcoholysis to yield esters or acids .

Q. How is the crystal structure of this compound characterized?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds (graph-set motif R2<sup>2</sup>(10)) and O–H⋯O bonds (R2<sup>2</sup>(8)), creating chains along the crystallographic axis. Anisotropic displacement parameters and riding models for H atoms refine the structure .

Q. What physicochemical properties are critical for handling this compound?

- Answer : Key properties include solubility in ethanol/ethyl acetate (80:20), stability under ambient crystallization conditions, and hydrogen-bonding propensity. The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays .

Advanced Research Questions

Q. How can contradictory data on synthesis yields be resolved for this compound?

- Answer : Discrepancies often arise from byproduct formation or purification challenges. For example, organometallic routes (e.g., pyrrolylmagnesium halides) may require alumina chromatography to remove colored impurities, whereas trichloroacetyl chloride-based methods offer higher purity without chromatography . Systematic optimization of reaction time (e.g., 1–5 days for crystallization) and solvent ratios (ethanol/ethyl acetate) can improve reproducibility .

Q. What experimental strategies validate bioactivity in medicinal chemistry applications?

- Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are paired with structural analogs. For instance, replacing the ethyl group with methyl or halogen substituents alters bioactivity. LCMS (97–98% purity) and <sup>1</sup>H NMR (e.g., δ 11.22 ppm for NH groups) confirm structural integrity, while dose-response curves quantify IC50 values .

Q. How do computational models predict synthetic feasibility for derivatives?

- Answer : Retrosynthetic tools like Pistachio and Reaxys prioritize routes based on precursor availability and reaction plausibility scores (>0.01). For example, substituting the ethyl group with amino or trifluoromethyl groups is modeled using Template_relevance algorithms, validated by experimental yields (e.g., 21–72% for pyrrole-2-carboxylate derivatives) .

Q. What analytical techniques resolve ambiguities in hydrogen-bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.